

Technical Support Center: Synthesis of 3-Chloro-4-methylpicolinaldehyde

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Compound of Interest

Compound Name: 3-Chloro-4-methylpicolinaldehyde

Cat. No.: B3030231

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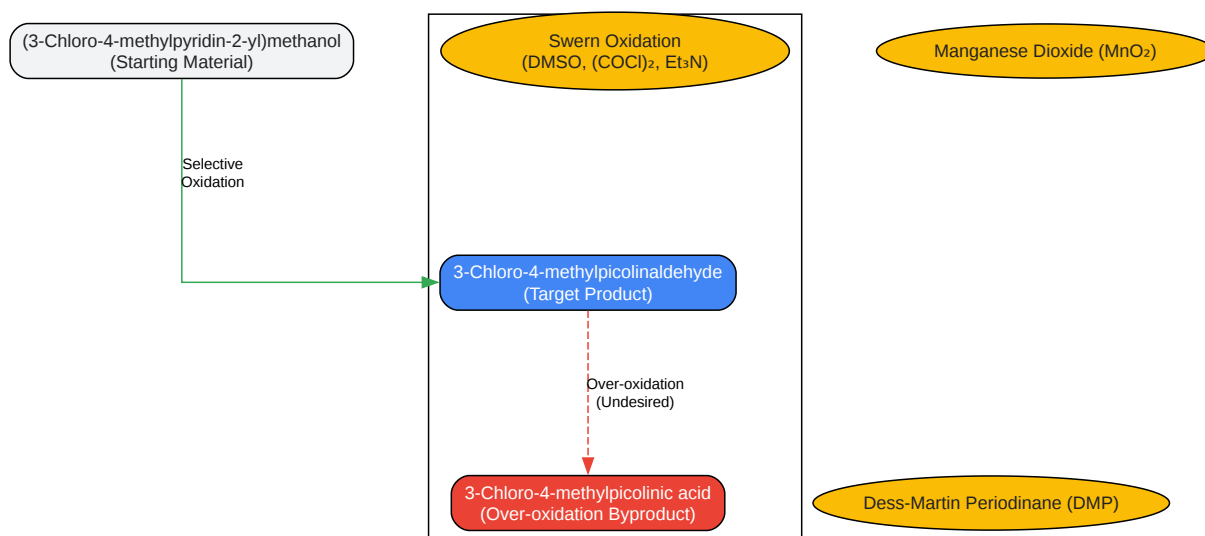
Introduction

3-Chloro-4-methylpicolinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development, serving as a crucial precursor for a variety of complex molecular targets. Its synthesis, primarily achieved through the oxidation of the corresponding primary alcohol, (3-Chloro-4-methylpyridin-2-yl)methanol, presents several challenges that can significantly impact yield and purity. Common hurdles include incomplete conversion, over-oxidation to the non-productive carboxylic acid, and difficulties in purification.

This guide provides an in-depth technical resource for researchers, scientists, and process chemists to navigate and troubleshoot the synthesis of this important intermediate. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to optimize reaction outcomes. This document is structured to provide direct, actionable advice through troubleshooting guides and FAQs, supported by detailed protocols and authoritative references.

Synthetic Pathway and Key Challenges

The most direct and common route to **3-Chloro-4-methylpicolinaldehyde** is the selective oxidation of the primary alcohol, (3-Chloro-4-methylpyridin-2-yl)methanol. The primary challenge lies in arresting the oxidation at the aldehyde stage without further conversion to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.



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